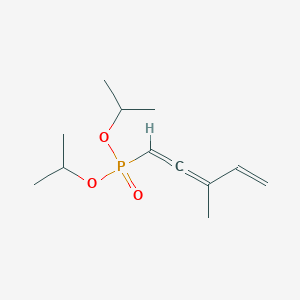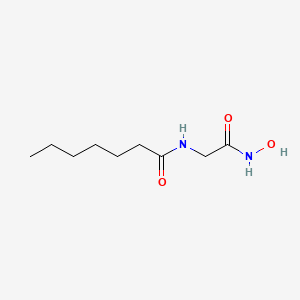
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester is a complex organic compound characterized by its unique structure, which includes a trimethylsilyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methoxydithio-, trimethylsilyl ester typically involves the reaction of carbanilic acid derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation. The process can be summarized as follows:
Starting Materials: Carbanilic acid derivative and trimethylsilyl chloride.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), inert atmosphere (e.g., nitrogen).
Procedure: The carbanilic acid derivative is dissolved in the anhydrous solvent, followed by the addition of the base. Trimethylsilyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield carbanilic acid and trimethylsilanol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Carbanilic acid and trimethylsilanol.
Substitution: Various substituted carbanilic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of carbanilic acid, 2-methoxydithio-, trimethylsilyl ester involves its reactivity with nucleophiles and electrophiles. The trimethylsilyl ester group can be hydrolyzed to release the active carbanilic acid, which can then interact with various molecular targets. The methoxy and dithio groups also contribute to its reactivity, allowing it to participate in a range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbanilic acid, 2-methoxy-, trimethylsilyl ester: Lacks the dithio group, resulting in different reactivity and applications.
Carbanilic acid, 2-methoxydithio-, ethyl ester: Contains an ethyl ester group instead of a trimethylsilyl ester, affecting its stability and reactivity.
Phenylcarbamic acid, 2-methoxydithio-, trimethylsilyl ester: Similar structure but with a phenyl group, leading to different chemical properties.
Uniqueness
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester is unique due to the presence of both methoxy and dithio groups, which enhance its reactivity and versatility in chemical synthesis. The trimethylsilyl ester group also provides stability and ease of handling, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
71456-97-8 |
|---|---|
Molekularformel |
C11H17NOS2Si |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
trimethylsilyl N-(2-methoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C11H17NOS2Si/c1-13-10-8-6-5-7-9(10)12-11(14)15-16(2,3)4/h5-8H,1-4H3,(H,12,14) |
InChI-Schlüssel |
JUGKSINAPGMBNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)


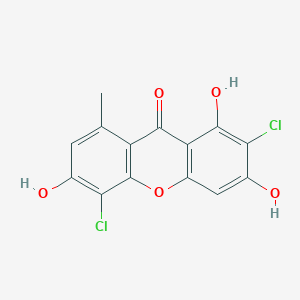
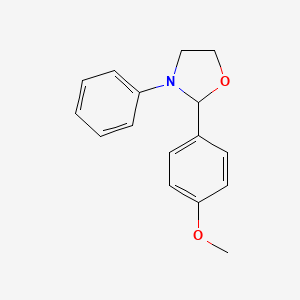

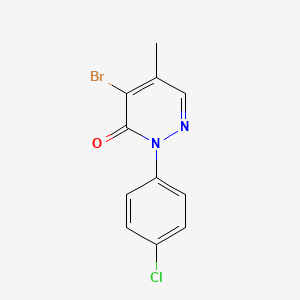
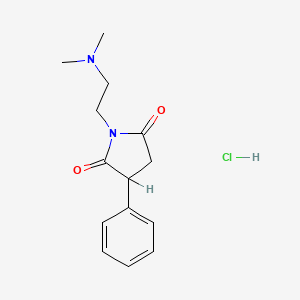
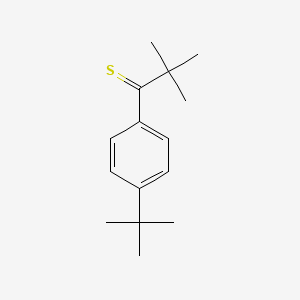
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
